![molecular formula C18H22FNO2 B263731 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

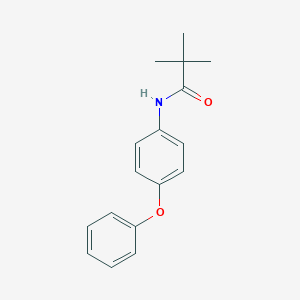

2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol, also known as FBA-TPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol is in the development of fluorescent sensors for detecting metal ions such as copper and zinc. 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol can also be used as a building block for the synthesis of more complex fluorescent probes.

Mechanism of Action

2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol acts as a chelator for metal ions, forming stable complexes with copper and zinc ions. The fluorescence of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol is enhanced upon binding to these metal ions, allowing for their detection in biological samples. 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol has also been shown to have potential as a photosensitizer for photodynamic therapy due to its ability to generate singlet oxygen upon irradiation.

Biochemical and Physiological Effects:

2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol has been shown to have low toxicity and high biocompatibility, making it suitable for use in biological systems. 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol has been used to detect metal ions in living cells and has been shown to have minimal interference with cellular processes. 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol has also been used in imaging studies to visualize the distribution of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol is its high selectivity for metal ions, allowing for their detection in complex biological samples. 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol also has a high quantum yield, making it a sensitive probe for metal ion detection. However, the synthesis of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol can be challenging and requires specialized equipment and expertise. Additionally, the fluorescence of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol can be affected by environmental factors such as pH and temperature, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol in scientific research. One potential application is in the development of fluorescent probes for detecting metal ions in vivo. 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol could also be used as a photosensitizer for photodynamic therapy, with potential applications in cancer treatment. Additionally, 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol could be used as a building block for the synthesis of more complex fluorescent probes with enhanced properties. Further research is needed to optimize the synthesis and application of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol in various scientific research fields.

Conclusion:

In conclusion, 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol is a promising chemical compound that has potential applications in various scientific research fields. Its ability to selectively detect metal ions and its high biocompatibility make it a valuable tool for studying biological processes. Further research is needed to fully explore the potential of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol and to optimize its use in scientific research.

Synthesis Methods

2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzyl alcohol with 3-aminobenzyl alcohol, followed by the reaction of the resulting product with 2-methylpropan-1-amine. The final product is obtained by deprotection of the intermediate compound. This synthesis method has been optimized to produce high yields and purity of 2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol.

properties

Molecular Formula |

C18H22FNO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol |

InChI |

InChI=1S/C18H22FNO2/c1-18(2,13-21)20-11-14-6-5-8-16(10-14)22-12-15-7-3-4-9-17(15)19/h3-10,20-21H,11-13H2,1-2H3 |

InChI Key |

GGUYZXLIPNXOMA-UHFFFAOYSA-N |

SMILES |

CC(C)(CO)NCC1=CC(=CC=C1)OCC2=CC=CC=C2F |

Canonical SMILES |

CC(C)(CO)NCC1=CC(=CC=C1)OCC2=CC=CC=C2F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide](/img/structure/B263651.png)

![N-[4-(trifluoromethoxy)phenyl]isonicotinamide](/img/structure/B263652.png)